molecular formula C12H16O2 B15070410 5-Methoxy-2,2-dimethylchroman

5-Methoxy-2,2-dimethylchroman

Cat. No.: B15070410
M. Wt: 192.25 g/mol
InChI Key: WVSVAWFNVFRLMN-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethylchroman is a chroman derivative supplied for research and development purposes. This compound features a benzopyran ring system with a methoxy substituent at the 5-position and two methyl groups at the 2-position, which provide structural rigidity and influence its chemical properties. With the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol , it serves as a valuable chemical intermediate and scaffold. Chroman derivatives are of significant interest in synthetic and medicinal chemistry. The 2,2-dimethylchroman core is a key structural motif found in various natural products and biologically active molecules . Researchers utilize this core structure to synthesize more complex molecules, such as chalcone derivatives, which have demonstrated various biological activities in scientific studies . As a building block, this compound can be used in further chemical transformations to explore structure-activity relationships and develop novel compounds. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-3,4-dihydrochromene

InChI

InChI=1S/C12H16O2/c1-12(2)8-7-9-10(13-3)5-4-6-11(9)14-12/h4-6H,7-8H2,1-3H3

InChI Key

WVSVAWFNVFRLMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC=C2OC)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of 5 Methoxy 2,2 Dimethylchroman and Its Analogs

Classical and Contemporary Synthetic Routes to the Chroman Core

Regioselective and Stereoselective Synthesis Strategies

The selective synthesis of specific constitutional isomers and stereoisomers of chromans is a critical aspect of their synthetic chemistry, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

Regioselectivity in chroman synthesis is crucial when dealing with unsymmetrically substituted precursors. For instance, the annulation of substituted phenols with appropriate three-carbon units must be controlled to yield the desired regioisomer. Redox-neutral Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides has been reported as a highly regio- and stereoselective method to access the core skeleton of hexahydrobenzo[c]phenanthridine alkaloids, which contain a chroman-like motif. nih.gov This method demonstrates excellent functional group tolerance and provides the desired products in good to excellent yields. nih.gov Another approach involves the oxidant-promoted radical cascade cyclization of 1,7-dienes with aldehydes, which allows for the rapid and highly regioselective construction of N-containing polycyclic skeletons. rsc.org

Stereoselectivity, the control of the spatial orientation of substituents, is paramount in the synthesis of chiral chromans. Domino reactions catalyzed by modularly designed organocatalysts have been developed for the highly stereoselective synthesis of chromane (B1220400) derivatives. nih.govnih.gov These reactions, such as the domino Michael/hemiacetalization of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, can produce functionalized chromanes with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). nih.govnih.gov The stereochemical outcome of these reactions is often rationalized by proposing a plausible transition state based on the catalyst structure and substrate orientation. nih.gov Furthermore, the stereoselective synthesis of 4'-α-fluoro-methyl carbocyclic nucleoside analogs has been achieved through a multi-step process involving selective protection and fluorination, highlighting the intricate control possible in modern organic synthesis. researchgate.net

Asymmetric Approaches for Chiral Chroman Systems

The demand for enantiomerically pure chromans has driven the development of numerous asymmetric synthetic methods. These approaches utilize chiral catalysts or auxiliaries to induce stereoselectivity, leading to the preferential formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chromans. rsc.orgnih.govrsc.orgresearchgate.net For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins furnishes polysubstituted chiral chromans with high enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.orgnih.govresearchgate.net The choice of the chiral scaffold of the organocatalyst, such as those derived from quinine, is critical for achieving high stereoinduction. nih.govresearchgate.net Bifunctional organocatalysts, such as those based on cinchona alkaloids, have also been successfully employed in the catalytic asymmetric synthesis of chroman derivatives via intramolecular oxy-Michael addition reactions. rsc.org These catalysts can facilitate the facile synthesis of various optically active 2-substituted chromans in high yields. rsc.org

Furthermore, organocatalytic cascade reactions have been developed to construct complex chiral chroman-containing polyheterocyclic compounds and tricyclic chroman derivatives. acs.orgacs.orgnih.gov These cascade reactions allow for the formation of multiple chemical bonds and stereocenters in a single synthetic operation, offering a highly efficient and atom-economical approach to molecular complexity. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve excellent yields, diastereoselectivities, and enantioselectivities. acs.orgnih.gov

Catalytic Systems and Reaction Optimization in 2,2-Dimethylchroman (B156738) Synthesis

The development of efficient catalytic systems and the optimization of reaction conditions are central to the practical synthesis of 2,2-dimethylchromans and their analogs. Modern synthetic methods often employ catalysts to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

A variety of metal catalysts are available for organic synthesis, including those for both chiral and achiral transformations. abcr.com For the synthesis of 2,2-dimethyl-4-chromanones, a tandem esterification-Fries-oxa-Michael reaction catalyzed by bismuth(III) triflate has been reported. researchgate.net This one-pot procedure allows for the efficient synthesis of chromanones from electron-rich phenols and 3,3-dimethylacrylic acid. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has gained prominence as an alternative heating method in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including chromenes. nih.goveurekaselect.com

For instance, the synthesis of substituted chroman-4-one derivatives has been efficiently achieved through a base-mediated aldol (B89426) condensation using microwave irradiation. acs.org This one-step procedure provides a rapid entry to a range of chroman-4-ones. acs.org Microwave-assisted synthesis has also been employed for the preparation of novel 2H-chromene derivatives bearing phenylthiazolidinones through multicomponent reactions. nih.gov These methods often offer advantages over conventional heating in terms of reaction time and yield. nih.gov The use of microwave assistance in conjunction with catalysts, such as manganese(II) and cobalt(II) with chroman-4-one amino ligands, has also been explored for the synthesis of chromenes via alcohol dehydrogenation. eurekaselect.com

ReactionCatalyst/ConditionsProductAdvantage
Aldol CondensationBase, MicrowaveSubstituted Chroman-4-onesEfficient one-step procedure
Multicomponent ReactionMicrowave, Acetic Acid, DMF2H-Chromene-phenylthiazolidinonesGood yields, reduced reaction time
Alcohol DehydrogenationMn(II)/Co(II) with amino ligands, MicrowaveChromenesNovel catalytic system
Hydrobromide EliminationCaCO3, DMF, MicrowaveChromones from 3-bromochroman-4-onesHigh yield

Organocatalytic and Metal-Free Reaction Development

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided a powerful and often more sustainable alternative to metal-based catalysis. researchgate.net These metal-free approaches are attractive due to the lower toxicity, cost, and air/moisture sensitivity of the catalysts.

Organocatalytic cascade reactions have proven to be particularly effective for the asymmetric synthesis of complex chroman derivatives. nih.gov For example, the enantioselective preparation of pharmacologically interesting chroman-fused spirooxindoles can be achieved through an organocatalytic multicomponent cascade reaction. nih.gov Similarly, the asymmetric synthesis of polysubstituted chiral chromans can be accomplished via an organocatalytic oxa-Michael-nitro-Michael domino reaction. rsc.orgnih.gov The development of modularly designed organocatalysts has enabled the highly stereoselective synthesis of chromane derivatives through domino Michael/hemiacetalization reactions. nih.govnih.gov

Metal-free catalytic systems for the synthesis of 2H-chromenes have also been developed, employing Brønsted and Lewis acids or bases as catalysts. msu.eduresearchgate.net These methods provide a valuable alternative to transition-metal catalysis. msu.eduresearchgate.net

Strategies for Derivatization and Functionalization of 5-Methoxy-2,2-dimethylchroman Analogs

The strategic derivatization and functionalization of the chroman scaffold are essential for exploring structure-activity relationships and developing new compounds with tailored properties. Various positions on the chroman ring system can be modified to introduce a wide range of functional groups.

Functionalization of the chroman-4-one core has been a focus of synthetic efforts. For example, the 6-position of the chroman-4-one can be functionalized to introduce moieties like a methyl acetate (B1210297) group. gu.se The 3-position of chroman-4-ones can be brominated, and subsequent substitution reactions can introduce various substituents such as amino, acetoxy, and cyano groups. gu.se

The synthesis of enantioenriched 3,4-disubstituted chromans has been achieved through Lewis base-catalyzed carbosulfenylation. nih.gov However, further functionalization of the resulting thioether moiety can be challenging. While oxidation to the sulfoxide (B87167) and sulfone is readily accomplished, subsequent elaborations like Pummerer rearrangements or Julia-type olefinations can be problematic due to the structural features of the 3,4-disubstituted chromans. nih.gov

The synthesis of chroman-2,4-diones has been accomplished via a ring-opening/ring-closing reaction involving palladium-catalyzed intramolecular aryloxycarbonylation of 3-iodochromones. acs.org This method allows for the introduction of functionality at the 3-position. C-H functionalization of coumarin (B35378) ring systems, which are related to chromones, using Mn(I) carbonyls has also been demonstrated, providing a regioselective method for the rapid assembly of fused polycyclic systems. nih.gov

Biotransformation and Enzymatic Synthesis of Chroman Structures

The application of biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a powerful and environmentally benign alternative to traditional chemical synthesis for the modification and production of complex molecules like chromans. These enzymatic transformations often afford high regio- and stereoselectivity, which can be challenging to achieve through conventional synthetic routes. Research in this area has explored the capabilities of various microorganisms and enzymes to functionalize the chroman scaffold, including processes like hydroxylation, O-demethylation, and glycosylation.

Microbial Transformation of Chroman Analogs

While specific studies on the biotransformation of This compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related methoxyflavones and chromanones. Fungi, in particular, have demonstrated significant potential for these transformations.

Entomopathogenic filamentous fungi, such as those from the genera Beauveria and Isaria, have been shown to effectively metabolize methoxyflavones. nih.govnih.govdntb.gov.uamdpi.com These fungi are capable of carrying out a cascade of reactions, including O-demethylation and subsequent hydroxylation at various positions on the flavonoid skeleton. nih.gov For instance, in studies involving 5,7-dimethoxyflavone, fungal strains have demonstrated the ability to modify methoxy (B1213986) groups, suggesting that the 5-methoxy group in this compound could also be a target for enzymatic action. nih.gov

A key transformation observed is the O-demethylation of methoxyflavones to their corresponding hydroxyflavones. nih.gov This reaction is significant as it can alter the biological properties of the parent compound. Furthermore, these fungal systems can introduce hydroxyl groups at various positions on the aromatic rings, a reaction of great interest for creating derivatives with potentially enhanced or novel activities. mdpi.com

The biotransformation of 2'-methylflavanone by Beauveria bassiana and Isaria fumosorosea has yielded various glycosylated derivatives. mdpi.com This indicates that even with steric hindrance from a methyl group, enzymatic modifications such as glycosylation can occur. This is pertinent to this compound, where the gem-dimethyl group at the C-2 position presents a significant steric feature.

The following table summarizes findings from the biotransformation of methoxyflavone analogs by various fungal strains, which may provide a predictive framework for the potential transformation of this compound.

SubstrateMicroorganismTransformation TypeProduct(s)Reference(s)
2′-MethoxyflavoneBeauveria bassianaO-demethylation2′-Hydroxyflavone nih.gov
5,7-DimethoxyflavoneEntomopathogenic fungiDemethylation/HydroxylationHydroxylated and demethylated derivatives nih.gov
2′-MethylflavanoneBeauveria bassianaGlycosylationGlycosylated flavanones mdpi.com
2′-MethylflavanoneIsaria fumosoroseaGlycosylationGlycosylated flavanone (B1672756) and a C-ring cleavage product mdpi.com

Chemoenzymatic Synthesis of Chroman Structures

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and complex molecules. This approach is particularly valuable for the synthesis of chiral compounds and for introducing functionalities that are difficult to achieve through purely chemical means.

While a direct chemoenzymatic synthesis for this compound is not prominently described, the principles of this methodology have been applied to other complex natural products and could be adapted for chroman synthesis. nih.govresearchgate.net For example, laccases, a class of oxidoreductase enzymes, have been used in the chemoenzymatic synthesis of various bioactive compounds through oxidative coupling reactions. semanticscholar.org Such enzymes could potentially be employed to functionalize the aromatic ring of a chroman precursor.

The synthesis of intermediates for complex molecules often involves enzymatic steps to introduce chirality or specific functional groups. For instance, hydrolases are widely used for the kinetic resolution of racemic mixtures, a strategy that could be applied to chroman derivatives bearing functional groups amenable to such enzymatic reactions.

The development of a chemoenzymatic route to this compound or its analogs would likely involve the enzymatic modification of a precursor molecule, followed by chemical steps to complete the synthesis. Potential enzymatic reactions could include:

Regioselective hydroxylation of a chroman precursor to introduce a hydroxyl group at a specific position.

Asymmetric reduction of a chromanone intermediate to produce a chiral chromanol.

Enzymatic glycosylation to attach a sugar moiety to the chroman scaffold.

These enzymatic steps, integrated with traditional organic synthesis, could provide efficient and sustainable routes to a variety of substituted chroman derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2,2 Dimethylchroman Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailing the carbon-hydrogen framework of a molecule.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial but crucial data. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For instance, the methoxy (B1213986) group protons in a 5-methoxy-substituted benzimidazole (B57391) derivative typically appear as a singlet between 3.79 and 4.02 ppm. researchgate.net Similarly, the two methyl groups at the C2 position of the chroman ring would likely present as a singlet due to their chemical equivalence. In ¹³C NMR, the chemical shift of each carbon atom provides insight into its hybridization and bonding. For example, in 2,2-dimethylpropane, the central quaternary carbon and the four equivalent methyl carbons show distinct signals. docbrown.info The carbon atoms of the methoxy group in methoxymethane appear at a chemical shift of 59.3 ppm. docbrown.info

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This helps to establish connectivity within spin systems, for example, between adjacent protons on the aromatic ring or on the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This technique is invaluable for assigning specific proton signals to their corresponding carbon atoms. For instance, an HSQC spectrum would definitively link the proton signal of the methoxy group to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds. youtube.comsdsu.edu This is critical for connecting different fragments of the molecule. For example, it can show the correlation between the methoxy protons and the C5 carbon of the aromatic ring, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. researchgate.net This provides crucial information about the three-dimensional structure and stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Methoxy and Dimethyl Groups

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methoxy (Ar-OCH₃) 3.79 - 4.02 researchgate.net ~55-60 docbrown.info
gem-Dimethyl (C(CH₃)₂) ~1.2-1.5 ~25-35 docbrown.info

Note: Chemical shifts are approximate and can vary depending on the specific molecular structure and solvent.

Computational Prediction of NMR Chemical Shifts and Conformational Analysis

Computational chemistry offers powerful tools to complement experimental NMR data. nih.govresearchgate.net Density Functional Theory (DFT) calculations can predict ¹H and ¹³C chemical shifts for proposed structures. acs.org By comparing the calculated shifts with the experimental data, the most likely structure can be identified. This approach is particularly useful for distinguishing between isomers or determining the relative stereochemistry of complex molecules.

Conformational analysis, often performed using molecular mechanics force fields, is a crucial first step in this process. mdpi.com It identifies the low-energy conformations of a molecule that are likely to exist in solution. Subsequent DFT calculations on these conformers provide a weighted average of the predicted NMR shifts, leading to a more accurate comparison with experimental results. The DP4+ probability analysis is a statistical method that is widely used to quantify the goodness of fit between experimental and calculated NMR data, providing a high degree of confidence in structural assignments. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. libretexts.org The molecular ion peak (M+) in the mass spectrum of 5-Methoxy-2,2-dimethylchroman would confirm its molecular formula.

The fragmentation of the molecular ion upon electron impact can reveal characteristic losses of functional groups. For ethers, cleavage of the C-C bond next to the oxygen is a common fragmentation pathway. libretexts.org In the case of this compound, one would expect to see fragmentation patterns corresponding to the loss of a methyl group (M-15) from the dimethylchroman moiety, or the loss of a methoxy group (M-31). The fragmentation of related N-[5,5-dimethyl-2(5H)-thienyliden]amines is significantly influenced by the substituents on the dihydrothiophene ring. arkat-usa.org Analysis of these fragmentation patterns, sometimes aided by high-resolution mass spectrometry to determine the exact elemental composition of the fragments, is a key component of structural elucidation. rsc.orgdocbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule.

IR Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong C-O stretching vibrations for the ether linkage of the methoxy group and the chroman ring. Aromatic C=C stretching and C-H bending vibrations would also be present.

UV-Vis Spectroscopy: This technique provides information about conjugated systems. msu.edu The benzene (B151609) ring in the chroman structure is a chromophore that absorbs UV light. The position and intensity of the absorption maxima can be influenced by substituents on the ring, such as the methoxy group. While UV-Vis spectroscopy is generally less detailed than NMR or MS for complete structure determination, it is a useful and accessible method for confirming the presence of the aromatic chromophore. technologynetworks.comjasco-global.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

When a single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. springernature.com This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.govthieme-connect.de For derivatives of this compound that are chiral, X-ray crystallography is the gold standard for unambiguously assigning the R or S configuration at each stereocenter. chem-soc.si The Flack parameter is a critical value in determining the absolute structure of a chiral compound. chem-soc.si

Integration of Multiple Spectroscopic Techniques for Definitive Structural Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their integrated application that leads to an unambiguous and comprehensive characterization of a molecule like this compound and its derivatives. For example, MS can provide the molecular formula, while IR and UV-Vis can confirm the presence of key functional groups and chromophores. 1D and 2D NMR experiments then allow for the detailed assembly of the molecular framework, including the connectivity of all atoms and their relative stereochemistry. Finally, when applicable, X-ray crystallography can provide the ultimate confirmation of the structure and its absolute configuration in the solid state. This synergistic approach ensures a high level of confidence in the assigned structure.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-methoxy-substituted benzimidazole derivative
2,2-dimethylpropane
Methoxymethane

Structure Activity Relationship Sar Studies of 5 Methoxy 2,2 Dimethylchroman Analogs and Derivatives

Systematic Molecular Modifications and Their Impact on Biological Interactions

Systematic molecular modification is a cornerstone of medicinal chemistry, involving the synthesis of a series of related compounds to probe how specific structural changes affect biological activity. For the 2,2-dimethylchroman (B156738) scaffold, this has involved alterations at various positions on the chroman ring system and its substituents.

One area of investigation has been the development of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs as potential inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a target in cancer therapy. In one study, a series of 15 analogs were synthesized to explore the SAR. The modifications were focused on two key regions: the arylsulfonyl group and an amine substituent. This systematic approach revealed that a 3,4-dimethoxybenzenesulfonyl group conferred the strongest inhibitory activity among the arylsulfonyl groups tested. Furthermore, the presence of a propan-2-amine in the second region of the molecule resulted in the most potent inhibition of HIF-1 activated transcription.

In another line of research, chroman derivatives were designed based on the SAR of previously synthesized compounds with known biological activities, such as anti-HIV and platelet-activating factor (PAF) antagonistic effects. This led to the targeted preparation of novel compounds like (±)-cis-6-hexyl-5-methoxy-2,2-dimethyl-3,4-ditiglyloxychroman. The design rationale for this molecule included introducing a moderately long alkyl group (hexyl) at the 6-position, retaining the methoxy (B1213986) group at the 5-position, and adding bulky acyl groups (tiglyloxy) at the 3- and 4-positions, with the aim of enhancing biological potency. These examples highlight how methodical modifications of the 5-Methoxy-2,2-dimethylchroman core structure are used to map out the chemical space and understand its relationship with biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

The development of a QSAR model involves several key steps:

Data Set Collection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include physicochemical (e.g., logP), electronic (e.g., partial charges), topological, and steric descriptors.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create a mathematical equation that links the most relevant descriptors to the biological activity.

Model Validation : The model's predictive power and robustness are rigorously assessed using internal (e.g., cross-validation) and external validation (using an independent test set of compounds).

While specific QSAR studies focused exclusively on this compound were not identified in the search, this methodology is widely applied to related heterocyclic structures. For instance, QSAR studies have been successfully performed on novel 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives and dihydropyrimidinone derivatives to predict their anticancer activities. In these studies, the final QSAR equations demonstrated good predictive ability, confirmed by statistical validation metrics like the coefficient of determination (R²) and the predictive squared correlation coefficient (Q²). A similar approach could be applied to a series of this compound analogs to elucidate the structural requirements for a specific biological activity and guide the design of new, more potent compounds.

Influence of Substituents (e.g., Methoxy, Hydroxyl, Alkyl Groups) on Activity Profiles

The type and position of substituents on the chroman ring are critical determinants of biological activity. The methoxy group, in particular, exerts a significant influence through its electronic and steric properties.

The position of a methoxy substituent can dramatically alter activity. In studies of related aromatic compounds, a methoxy group in the para position was found to enhance activity due to its electron-donating mesomeric effect, while a meta substituent had little effect. Conversely, an ortho methoxy group often leads to a significant reduction in activity, which may be attributed to steric hindrance or unfavorable coordination effects. The critical role of methoxy groups is further highlighted in studies of 2,5-dimethoxyphenylpiperidines, where the deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT₂A receptor, while deletion of the 2-methoxy group led to a more than 500-fold drop in potency.

In the context of 2,2-dimethylchroman derivatives, the influence of various substituents has been explored for different biological endpoints. For instance, in a series of 2,2-dimethyl-2H-chromene-based HIF-1 inhibitors, the presence of a 3,4-dimethoxybenzenesulfonyl group was found to be optimal for strong inhibition. This indicates that the electronic properties of the methoxy groups on the appended aryl ring are key to the compound's interaction with its target.

Alkyl groups also play a significant role. The strategic addition of a hexyl group at the C-6 position of the this compound scaffold was part of a rational design effort to enhance PAF antagonistic activity, building on SAR from previous analogs. Similarly, hydroxyl groups are important for activity. In studies of 6-chromanol derivatives, the phenolic hydroxyl group is essential for radical scavenging activity, and its efficacy is modulated by other substituents on the aromatic ring.

The following table summarizes the observed influence of various substituents on the activity profiles of chroman and related structures.

SubstituentPositionObserved Impact on ActivityCompound Class / ActivityReference
Methoxy (MeO)paraEnhances activityAromatic Cyclic Seleninates / GPx-like activity
Methoxy (MeO)metaNo significant effectAromatic Cyclic Seleninates / GPx-like activity
Methoxy (MeO)orthoDecreases activityAromatic Cyclic Seleninates / GPx-like activity
3,4-DimethoxyOn arylsulfonyl moietyStrongest inhibition2,2-dimethyl-2H-chromene / HIF-1 inhibition
HexylC-6Designed to enhance potencyThis compound / PAF antagonism
Propan-2-amineSide chainStrongest inhibition2,2-dimethyl-2H-chromene / HIF-1 inhibition
Hydroxyl (OH)C-6 (phenolic)Essential for activity6-Chromanols / Radical scavenging

Computational Approaches to Ligand Design and SAR Exploration

Computational methods are indispensable tools for modern drug design, providing insights into ligand-target interactions and guiding the rational design of new molecules. These in silico techniques allow for the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts and explore SAR.

Molecular Docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For chromene-based compounds, docking studies have been employed to understand the molecular mechanism of their interactions with biological targets. For instance, molecular docking was used to study the interactions of dihydropyrano[3,2-c]chromene derivatives with proteins involved in liver fibrosis. In such studies, algorithms like the Lamarckian genetic algorithm are used to explore possible binding poses, and the resulting ligand-protein complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing new analogs with improved binding characteristics.

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can help explain the experimental observations of substituent effects. For example, DFT was used to model the redox mechanism of aromatic cyclic seleninates to understand why methoxy substitution at different positions affects their antioxidant activity. The calculations showed that the activation barrier for a key step in the catalytic cycle was higher for the ortho-methoxy derivative, consistent with its lower experimental activity.

Fragment-Based Drug Design (FBDD) is an in silico approach where large compound libraries are generated by combining smaller molecular fragments. This method can be used to explore novel chemical scaffolds. An integrated computational workflow for FBDD might involve generating novel compounds, followed by assessment using molecular docking and QSAR model simulations to predict their potential as modulators of a specific target.

These computational approaches provide a powerful complement to experimental synthesis and testing. By simulating interactions at the molecular level, they offer a deeper understanding of the SAR for this compound analogs and provide a rational basis for the design of new, optimized therapeutic agents.

Mechanistic Investigations of 5 Methoxy 2,2 Dimethylchroman S Biological Interactions Pre Clinical Research Focus

Modulation of Specific Cellular and Molecular Targets in In Vitro Systems

In vitro studies are fundamental to characterizing the biological activity of a compound by observing its effects in a controlled environment outside of a living organism. These assays can reveal specific interactions with enzymes, receptors, and other biological macromolecules.

While direct studies on the enzyme inhibition kinetics of 5-Methoxy-2,2-dimethylchroman are not extensively documented, the interactions of structurally related methoxy-containing compounds with enzymes have been investigated. For instance, 5-methoxy-2-mercaptobenzimidazole has been identified as a potent inhibitor of tyrosinase. This inhibition was found to be reversible and competitive, with a significant IC50 value of 60 ± 2 nM and a Ki value of 80 ± 1 nM mdpi.com. The mechanism of inhibition involved the compound binding to the enzyme through hydrogen bonds and hydrophobic interactions, leading to a conformational change in the enzyme mdpi.com.

Enzyme inhibition kinetics are typically studied to understand how a compound affects the rate of an enzyme-catalyzed reaction. Key parameters that are determined include:

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.

Mechanism of Inhibition: This can be competitive, non-competitive, uncompetitive, or mixed, and is determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.

Enzyme Inhibition Parameters for 5-Methoxy-2-mercaptobenzimidazole against Tyrosinase
ParameterValueSignificance
IC5060 ± 2 nMConcentration for 50% inhibition
Ki80 ± 1 nMInhibitor binding affinity
MechanismReversible and CompetitiveInhibitor binds to the active site

The chroman scaffold is a common feature in molecules that interact with various receptors. For example, certain chroman derivatives have been shown to have a high affinity for serotonin (B10506) receptors, specifically the 5-HT2B receptor rsc.org. The affinity of these compounds is influenced by the substitution pattern on the chroman ring system rsc.org.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is often expressed as a Ki or IC50 value. The binding of a ligand to a receptor can trigger a cascade of intracellular events known as signal transduction, which can lead to a physiological response. While specific data for this compound is limited, the known interactions of similar compounds suggest that it could potentially modulate signaling pathways associated with the receptors it binds to.

Beyond enzymes and receptors, small molecules can interact with a variety of other biological macromolecules, such as transport proteins and nucleic acids. The methoxy (B1213986) group, present in this compound, can play a significant role in these interactions. For instance, studies on curcuminoids have shown that the number and position of methoxy groups influence their binding to human serum albumin (HSA), a major transport protein in the blood plos.orgcurtin.edu.au. These interactions are important as they can affect the distribution, metabolism, and efficacy of a compound. The binding of curcuminoids to HSA involves both hydrophobic and hydrogen bonding interactions plos.org.

In Silico Modeling and Molecular Docking Studies of Chroman-Target Interactions

In silico methods, including molecular docking and pharmacophore modeling, are powerful computational tools used to predict and analyze the interactions between a small molecule and a biological target at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide insights into the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.

Predicted Binding Energies of Methoxy-Containing Compounds from Molecular Docking Studies
Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivativesCDK2-7.1 to -9.6
3-methoxy flavone derivativesER-αUp to -10.14

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). These models are valuable for virtual screening of large compound libraries to identify new potential ligands and for understanding the structure-activity relationships of a series of compounds. For example, pharmacophore models have been successfully used to identify inhibitors of hydroxysteroid dehydrogenases nih.gov. The development of a pharmacophore model for this compound and its analogs could guide the design of new compounds with improved activity and selectivity.

Biochemical Pathways Affected by Chroman Derivatives

Pre-clinical research into chroman derivatives and structurally similar methoxylated compounds has revealed their ability to modulate several critical biochemical pathways involved in cellular signaling and disease processes. The lipophilic nature of methoxy groups can influence how these compounds interact with cellular membranes and proteins, often enhancing their transport and binding capabilities. mdpi.com

One of the most consistently implicated pathways is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . Certain methoxylated flavonoids have been shown to inhibit the MAPK/ERK signaling pathways. researchgate.net This pathway is crucial for regulating cell proliferation, differentiation, and survival. Similarly, diarylpentanoid analogs, which share structural motifs with some chroman derivatives, have been found to modulate genes highly associated with the MAPK signaling pathway, suggesting a potential mechanism for their cellular effects. monash.edunih.gov

The PI3K/Akt signaling pathway , another central regulator of cell survival, growth, and proliferation, is also a target for these compounds. Studies on diarylpentanoids have demonstrated that their antiproliferative and apoptotic activities may be mediated by modulating genes linked to the PI3K-AKT pathway. monash.edunih.gov

Furthermore, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key target, particularly in the context of inflammation. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Some methoxyflavones have been observed to block the translocation of NF-κB and the expression of its downstream targets, such as iNOS and COX-2, which are key mediators of the inflammatory response. researchgate.net

Exploration of Specific Biological Activities (e.g., Antiproliferative, Antifungal, Anti-inflammatory, Antioxidant, Anti-angiogenic) at the Molecular Level

The diverse biological activities of chroman derivatives and related methoxylated compounds can be traced back to their interactions with specific molecular targets and signaling pathways.

Anti-inflammatory Activity

At the molecular level, the anti-inflammatory effects of certain methoxylated compounds are linked to the inhibition of key pro-inflammatory pathways. For instance, some methoxyflavones can block the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the MAPK/ERK signaling pathway, which in turn prevents the translocation of NF-κB and suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Other novel methoxy curcumin analogs have been shown to significantly inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by suppressing the phosphorylation of the extracellular signal-regulated kinase (ERK) protein. nih.gov

Antiproliferative Activity

The antiproliferative mechanisms of methoxy-containing heterocyclic compounds often involve the modulation of the cell cycle and the induction of apoptosis. Certain 5-methoxyindole derivatives have demonstrated the ability to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle in cancer cell lines. nih.gov In other studies, diarylpentanoid analogs were found to induce antiproliferative and apoptotic activity by modulating differentially expressed genes associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis pathways. nih.gov This includes a noted increase in caspase-3 activity and a decrease in the concentration of the anti-apoptotic protein Bcl-2. monash.edunih.gov

Research Finding: Antiproliferative Mechanisms of Methoxy-Containing Compounds
Compound Class
5-Methoxyindole derivative (5o)
Diarylpentanoid (MS13)
Diarylpentanoid (MS13)

Antifungal Activity

The molecular mechanisms underlying the antifungal activity of methoxylated compounds include disruption of the fungal cell membrane and induction of oxidative stress. The presence of a methoxy group can enhance the lipophilicity of a compound, facilitating its interaction with fungal cell membranes and mitochondria. mdpi.com For example, 2-methoxynaphthalene-1,4-dione is believed to exert its antifungal effect by generating reactive oxygen species (ROS) through redox cycling, which leads to oxidative stress and destabilizes mitochondrial integrity. mdpi.com Another potential mechanism involves binding to ergosterol, a key component of the fungal plasma membrane, thereby disrupting membrane integrity. scielo.br Some imidazole derivatives have been shown to stimulate ROS generation in Candida species, an effect that was reduced by the antioxidant ascorbic acid, suggesting ROS production is a key part of their antifungal action. nih.gov

Antioxidant Activity

The antioxidant properties of methoxylated phenolic compounds, including chroman derivatives, are often attributed to their ability to scavenge free radicals. The ortho-methoxyphenolic group, in particular, is suggested to be crucial for these activities. nih.gov The mechanisms involved include electron transfer (ET) and hydrogen atom transfer (HAT). mdpi.com Methoxylation at the ortho-position to a hydroxyl group can enhance the ET and HAT potential, possibly through p-π conjugation, thereby increasing the compound's ability to neutralize radicals. mdpi.com These compounds can effectively scavenge various radicals, including the superoxide radical (•O2−), which is a precursor to other reactive oxygen species. mdpi.com

Research Finding: Antioxidant Mechanisms of Methoxy-Containing Compounds
Compound Class
Curcumin Derivatives
Dihydrochalcones

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. The anti-angiogenic activity of some methoxylated compounds is linked to the inhibition of key signaling pathways that promote blood vessel formation. One such mechanism involves the downregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) under hypoxic conditions. nih.gov HIF-1α is a key transcription factor that regulates genes involved in the response to hypoxia, including VEGF. nih.gov By inhibiting HIF-1α and VEGF, these compounds can disrupt neovascularization. nih.gov The anti-angiogenic properties of some antioxidant compounds are also thought to rely on their influence on VEGF signaling. waocp.org

Emerging Research Avenues and Future Perspectives in 5 Methoxy 2,2 Dimethylchroman Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Chroman Scaffolds

The synthesis of the chroman framework is a well-explored area of organic chemistry, yet the demand for more efficient, stereoselective, and environmentally benign methods persists. Recent advancements have focused on developing novel catalytic systems and reaction cascades to construct complex chroman scaffolds with high precision and yield.

A convergent three-step method has been reported for the synthesis of 2-substituted chromans, commencing with a Heck coupling of accessible allylic alcohols and 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org This approach has demonstrated broad applicability in synthesizing a variety of 2-aryl-, 2-heteroaryl-, and 2-alkylchromans. organic-chemistry.org Furthermore, an asymmetric version of this synthesis has been achieved through a Noyori-catalyzed ketone reduction. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromans. Bifunctional organocatalysts, such as those based on cinchona alkaloids and urea (B33335), have been successfully employed to facilitate intramolecular oxy-Michael addition reactions, yielding optically active 2-substituted chromans in high yields. rsc.org Similarly, modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, have been utilized in domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols to produce functionalized chroman-2-ones and chromanes with excellent diastereo- and enantioselectivities. nih.govrsc.org

Other notable synthetic strategies include triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes, providing a convergent route to various chromane (B1220400) derivatives under mild conditions. chemrxiv.org Additionally, multicomponent reactions (MCRs) are being increasingly explored for the one-pot synthesis of diverse heterocyclic scaffolds, including chromans, offering advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net These MCRs often employ eco-friendly catalysts and solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Identification of New Pharmacological Targets and Therapeutic Applications

The chroman nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antineoplastic, antiherpetic, and inhibitory effects against various enzymes. nih.govrsc.org While the specific pharmacological profile of 5-Methoxy-2,2-dimethylchroman is an active area of investigation, related chroman structures have shown significant promise. For instance, chromanone and flavanone (B1672756) derivatives have been investigated for their cytotoxic activity against cancer cell lines. nih.gov The incorporation of a pyrazoline ring into 3-arylideneflavanones has been shown to enhance their anticancer activity. nih.gov

A related compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which shares a methoxy (B1213986) group, is known to be a potent agonist at serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.govmaastrichtuniversity.nlnih.gov Studies on 5-MeO-DMT suggest potential therapeutic applications in treating depression, anxiety, and stress, and it is also noted to have anti-inflammatory and immunoregulatory effects. nih.govmaastrichtuniversity.nlnih.gov The rapid onset and short duration of action of 5-MeO-DMT make it a candidate for clinical development, with several biotech companies exploring its therapeutic potential. maastrichtuniversity.nlnih.gov While distinct from this compound, the research into 5-MeO-DMT highlights the potential for methoxy-substituted heterocyclic compounds to interact with key neurological targets.

Future research will likely focus on screening this compound and its derivatives against a broader range of pharmacological targets to uncover new therapeutic applications. The structural similarity to other biologically active chromans suggests potential for this compound in areas such as cancer, inflammation, and neurological disorders.

Application of Artificial Intelligence and Machine Learning in Chroman Drug Discovery and Design

Green Chemistry Principles and Sustainable Synthetic Methodologies for Chroman Production

The pharmaceutical and chemical industries are increasingly embracing the principles of green chemistry to minimize their environmental impact. The synthesis of chromans is an area where these principles can be effectively applied. researchgate.net Traditional synthetic methods often rely on hazardous reagents and generate significant waste. researchgate.net

In response, researchers are developing more sustainable and eco-friendly approaches to chroman synthesis. This includes the use of non-toxic and reusable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net Innovative techniques such as microwave-assisted synthesis, ultrasound-mediated reactions, and mechanochemistry are being employed to enhance reaction rates and reduce energy consumption. researchgate.net

Multicomponent reactions (MCRs), as mentioned earlier, are inherently aligned with green chemistry principles due to their high atom economy and often mild reaction conditions. researchgate.net The development of solvent-free MCRs for the synthesis of chroman scaffolds represents a significant step towards sustainable production. nih.gov Furthermore, there is a growing interest in using sustainable raw materials for the synthesis of chromene derivatives. researchgate.net As the demand for chroman-based compounds grows, the implementation of these green and sustainable methodologies will be crucial for environmentally responsible manufacturing. youtube.com

Advancements in Analytical Techniques for Chroman Characterization and Bioanalysis

The comprehensive characterization and quantification of chroman derivatives in various matrices are essential for both synthetic chemistry and pharmacological studies. A range of advanced analytical techniques are employed for this purpose, with continuous advancements enhancing their sensitivity, specificity, and throughput. nih.govutas.edu.au

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental for the separation and purification of chromans. numberanalytics.com The coupling of these separation techniques with mass spectrometry (MS) provides a powerful tool for structural elucidation and quantification. numberanalytics.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for bioanalysis, enabling the measurement of drugs and their metabolites in biological fluids. nih.gov

For chiral chromans, specialized techniques are required to separate and quantify enantiomers. numberanalytics.com Chiral liquid chromatography and supercritical fluid chromatography (SFC) are commonly used for this purpose. numberanalytics.com Multidimensional chromatography, which combines two or more independent separation mechanisms, offers enhanced resolving power for the analysis of complex mixtures containing chroman derivatives. numberanalytics.com

Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are indispensable for the structural characterization of newly synthesized chromans. eurjchem.com For bioanalysis of endogenous compounds, which can present challenges due to background levels, specific strategies such as background subtraction or the use of surrogate matrices are employed. youtube.com The continued evolution of these analytical techniques will be critical for advancing research in the field of chroman chemistry. nih.govutas.edu.aubiointron.com

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-2,2-dimethylchroman, and what key reaction parameters influence yield?

The compound is synthesized via Claisen condensation followed by acid-catalyzed cyclization . For example, 6-acetyl-7-hydroxy-2,2-dimethylchroman reacts with esters (e.g., ethyl 3,4-dimethoxybenzoate) using sodium hydride in ether, yielding chroman derivatives after cyclization . Methylation of phenolic hydroxyl groups using dimethyl sulfate under basic conditions (e.g., K₂CO₃) is critical for introducing methoxy groups, with yields dependent on stoichiometry and reaction time (e.g., 70% yield achieved with 1.9 mL dimethyl sulfate and 500 mg substrate) . Key parameters include solvent choice, temperature control, and catalyst efficiency.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • IR spectroscopy : Detects carbonyl (1630 cm⁻¹) and hydroxyl stretches.
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.3–7.2 ppm, while methyl groups (2,2-dimethyl) resonate as singlets at δ 1.3–1.5 ppm. Methoxy groups show signals near δ 3.8 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 208 for 7-methoxy-2,2-dimethylchroman) and fragmentation patterns confirm the backbone .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Column chromatography using silica gel and ethyl acetate/hexane eluents.
  • Recrystallization from ethanol or methanol for high-purity solids.
  • TLC monitoring (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields?

Yields vary significantly (50–70%) due to side reactions during cyclization and methylation. Strategies include:

  • Catalyst optimization : Using NaH instead of K₂CO₃ for methylation improves regioselectivity .
  • Temperature control : Maintaining ≤60°C during Claisen condensation minimizes decomposition .
  • Stoichiometric adjustments : A 2:1 molar ratio of dimethyl sulfate to substrate enhances methoxy group incorporation .

Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?

Derivatives are tested as AcrB inhibitors to reverse bacterial multidrug resistance:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against E. coli strains.
  • Molecular docking : Binding affinity analysis to AcrB efflux pump targets.
  • Cytotoxicity screening : HepG2 cell viability assays to rule off-target effects .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Discrepancies arise from measurement techniques (e.g., ESOL vs. Ali solubility models):

  • LogP : Reported values range from -0.87 (consensus) to 5.8 (calophyllolide derivatives), influenced by substituents .
  • Solubility : Use standardized buffers (e.g., PBS pH 7.4) and HPLC-UV quantification for consistency .

Q. What strategies are employed in structure-activity relationship (SAR) studies to modify the chroman scaffold?

  • Core modifications : Introducing substituents at C-5 or C-7 (e.g., hydroxyl, methoxy) enhances hydrogen bonding with targets.
  • Side-chain variations : Crotonoyl or phenyl groups at C-6 improve lipophilicity and membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.